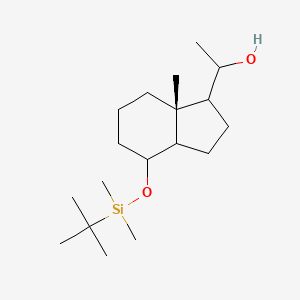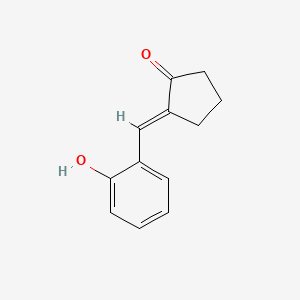![molecular formula C30H50O3 B1149815 (1S,3R,8R,11S,12S,15R,16R)-15-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one CAS No. 155060-48-3](/img/structure/B1149815.png)
(1S,3R,8R,11S,12S,15R,16R)-15-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one
Descripción general
Descripción
The compound "(1S,3R,8R,11S,12S,15R,16R)-15-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.0^1,3.0^3,8.0^12,16]octadecan-6-one" represents a class of complex organic molecules, typically involved in advanced synthetic organic chemistry research. Such compounds are often studied for their unique structural and chemical properties, which can lead to various applications in material science, pharmaceuticals, and chemical synthesis.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, where selectivity, efficiency, and stereochemistry play crucial roles. For instance, diastereoselective and highly efficient radical approaches have been applied for synthesizing key intermediates in the construction of structurally complex entities (Alibés, Bourdelande, & Font, 1994).
Molecular Structure Analysis
Understanding the molecular structure is critical for predicting the reactivity and physical properties of a compound. Techniques such as X-ray crystallography and NMR spectroscopy are pivotal in elucidating the structure of complex molecules (Afonin et al., 2017).
Chemical Reactions and Properties
The reactivity of a compound is defined by its functional groups and molecular structure. For example, bicyclic nucleoside analogues demonstrate specific reactivity patterns, offering insights into the compound's potential interactions and transformations (Kvaernø & Wengel, 2001).
Physical Properties Analysis
The physical properties of organic compounds, including melting point, boiling point, solubility, and crystal structure, are influenced by their molecular architecture. These properties are essential for determining the compound's applicability in different contexts (Vega et al., 2008).
Aplicaciones Científicas De Investigación
Oxetane Formation and Synthetic Applications
The compound has been studied for its role in oxetane formation, particularly in the synthesis of complex bicyclic and tricyclic structures. Mosimann and Vogel (2000) demonstrated its utility in forming 4,7-dioxatricyclo[3.2.1.0^3,6]octane and 2-oxabicyclo[2.2.2]octane systems, highlighting its potential in synthetic organic chemistry (Mosimann & Vogel, 2000).
Synthesis of Tetrahydrofuran Derivatives
G. T. Wang et al. (2001) developed a method to synthesize 2-substituted tetrahydrofuran derivatives using a compound structurally similar to the query compound. This research opens up possibilities for creating a variety of chemical derivatives for further study (Wang et al., 2001).
Natural Diterpenoid Studies
Shi et al. (2004) explored the structure and properties of a natural diterpenoid, kamebacetal A, which shares a similar complex structure with the query compound. This study provides insights into the cytotoxic and antibacterial activity of such compounds (Shi et al., 2004).
Radical Approaches in Synthesis
Cossy et al. (1995) utilized a radical approach in the synthesis of C-alpha-galactosides of carbapentopyranoses, using a structurally related compound. This highlights the potential of the query compound in radical synthesis methodologies (Cossy et al., 1995).
Isomerization Studies
Afonin et al. (2017) conducted a study on isomerization involving compounds with a similar structural framework, showcasing the chemical flexibility and reactivity of such molecules (Afonin et al., 2017).
Propiedades
IUPAC Name |
(1S,3R,8R,11S,12S,15R,16R)-15-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50O3/c1-19(8-11-24(32)26(4,5)33)20-12-14-28(7)22-10-9-21-25(2,3)23(31)13-15-29(21)18-30(22,29)17-16-27(20,28)6/h19-22,24,32-33H,8-18H2,1-7H3/t19-,20-,21+,22+,24-,27-,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCGYBQRUVSZLCH-FDIVVELCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Tert-butyl 3-[3-(aminomethyl)phenyl]benzoate](/img/structure/B1149754.png)